molecular formula C14H20O4 B14616424 Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate CAS No. 58683-54-8

Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate

Cat. No.: B14616424
CAS No.: 58683-54-8
M. Wt: 252.31 g/mol
InChI Key: ZVPSBJRLPNIGMU-UHFFFAOYSA-N
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Description

Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethenyl and diethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate typically involves the reaction of cyclohexene derivatives with ethenyl and diethyl ester groups under controlled conditions. One common method includes the use of diethyl malonate and cyclohexene in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a series of steps including alkylation, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include diacids, alcohols, and substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 4-ethenylcyclohex-1-ene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release active intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-styrylquinoline-3,4-dicarboxylate: Similar in structure but with a quinoline ring instead of a cyclohexene ring.

    Dimethyl cyclohexane-1,4-dicarboxylate: Similar ester groups but lacks the ethenyl substitution.

Properties

CAS No.

58683-54-8

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

diethyl 4-ethenylcyclohexene-1,4-dicarboxylate

InChI

InChI=1S/C14H20O4/c1-4-14(13(16)18-6-3)9-7-11(8-10-14)12(15)17-5-2/h4,7H,1,5-6,8-10H2,2-3H3

InChI Key

ZVPSBJRLPNIGMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCC(CC1)(C=C)C(=O)OCC

Origin of Product

United States

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